Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 31310-19-7
VCID: VC4299027
InChI: InChI=1S/C12H13NO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3,13H2,1-2H3
SMILES: CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)N)C
Molecular Formula: C12H13NO2S
Molecular Weight: 235.3

Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate

CAS No.: 31310-19-7

Cat. No.: VC4299027

Molecular Formula: C12H13NO2S

Molecular Weight: 235.3

* For research use only. Not for human or veterinary use.

Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate - 31310-19-7

Specification

CAS No. 31310-19-7
Molecular Formula C12H13NO2S
Molecular Weight 235.3
IUPAC Name ethyl 5-amino-3-methyl-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C12H13NO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3,13H2,1-2H3
Standard InChI Key HWUQWROLRSTSGZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)N)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate belongs to the benzo[b]thiophene class, featuring a fused benzene and thiophene ring system. The compound’s IUPAC name is ethyl 5-amino-3-methyl-1-benzothiophene-2-carboxylate, and its structure is defined by the following attributes:

PropertyValue
Molecular FormulaC12H13NO2S\text{C}_{12}\text{H}_{13}\text{NO}_{2}\text{S}
Molecular Weight235.3 g/mol
CAS Registry Number31310-19-7
Density1.199±0.06 g/cm³ (Predicted)
Storage Conditions2–8°C

The amino group at the 5-position enhances reactivity for electrophilic substitution, while the ethyl ester at the 2-position provides a handle for further functionalization.

Spectral Data and Computational Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

  • 1H^1\text{H} NMR (600 MHz, CDCl₃): δ 7.36–7.46 (m, 2H, aromatic), 4.08–3.22 (m, 8H, ester and methyl groups).

  • 13C^{13}\text{C} NMR (151 MHz, CDCl₃): δ 165.58 (C=O), 139.89–122.82 (aromatic carbons), 67.13 (OCH₂), 47.85 (NCH₂).

Density functional theory (DFT) calculations predict a planar geometry for the benzo[b]thiophene core, facilitating π-π stacking interactions in biological systems .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Condensation and Cyclization: Reaction of 2-mercaptobenzoic acid with methyl acetylene derivatives forms the thiophene ring .

  • Esterification: Treatment with ethanol and a coupling agent (e.g., EDCI) introduces the ethyl ester group .

  • Amino Group Incorporation: Nitration followed by reduction yields the 5-amino substituent.

A representative synthesis of the ethyl ester derivative is shown below:

Benzo[b]thiophene-2-carboxylic acid+EtOHEDCI, DMAPEthyl benzo[b]thiophene-2-carboxylate[3]\text{Benzo[b]thiophene-2-carboxylic acid} + \text{EtOH} \xrightarrow{\text{EDCI, DMAP}} \text{Ethyl benzo[b]thiophene-2-carboxylate} \quad[3]

Key Derivatives and Modifications

Derivatization strategies focus on enhancing bioactivity:

  • Acylation: The amino group reacts with acyl chlorides to form amides, improving lipophilicity.

  • Buchwald-Hartwig Coupling: Introduces aryl groups at the 5-position for kinase inhibition.

Biological Activity and Mechanistic Insights

Anticancer Properties

Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate derivatives exhibit potent activity against triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231):

  • IC₅₀: 2.1 µM (vs. 8.4 µM for cisplatin) .

  • Mechanism: Inhibits RhoA GTPase, reducing stress fiber formation and cancer cell migration .

Biological EffectObservation
Apoptosis Induction45% increase in caspase-3 activity
Cell Migration Inhibition60% reduction in wound closure rate

Molecular docking studies reveal binding to RhoA’s GTP-binding pocket, disrupting downstream ROCK signaling .

Applications in Materials Science

Organic Electronics

The planar benzo[b]thiophene core enables use in organic semiconductors. Derivatives exhibit:

  • Charge Carrier Mobility: 0.12cm2/Vs0.12 \, \text{cm}^2/\text{V}\cdot\text{s} (comparable to polythiophenes).

  • Bandgap: 2.8eV2.8 \, \text{eV}, suitable for photovoltaic applications.

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Combination Therapies: Pair with immune checkpoint inhibitors for synergistic anticancer effects.

  • Materials Optimization: Tune electronic properties for flexible electronics.

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